molecular formula C8H4ClNO4 B13939300 5-Chloro-6-nitro-1(3H)-isobenzofuranone CAS No. 89891-84-9

5-Chloro-6-nitro-1(3H)-isobenzofuranone

Katalognummer: B13939300
CAS-Nummer: 89891-84-9
Molekulargewicht: 213.57 g/mol
InChI-Schlüssel: JDOCMHSWCFJCIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-nitro-1(3H)-isobenzofuranone is a chemical compound with the molecular formula C8H4ClNO4 It is a derivative of isobenzofuranone, characterized by the presence of a chlorine atom at the 5th position and a nitro group at the 6th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-nitro-1(3H)-isobenzofuranone typically involves the nitration of 5-chloro-1(3H)-isobenzofuranone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-nitro-1(3H)-isobenzofuranone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).

Major Products Formed

    Reduction: 5-Chloro-6-amino-1(3H)-isobenzofuranone.

    Substitution: Various substituted isobenzofuranone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-nitro-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-nitro-1(3H)-isobenzofuranone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with biological macromolecules, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
  • 5-Chloro-6-nitro-1,3-benzoxazol-2(3H)-one
  • 5-Chloro-6-nitro-1H-benzimidazole

Uniqueness

5-Chloro-6-nitro-1(3H)-isobenzofuranone is unique due to its specific substitution pattern on the isobenzofuranone core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89891-84-9

Molekularformel

C8H4ClNO4

Molekulargewicht

213.57 g/mol

IUPAC-Name

5-chloro-6-nitro-3H-2-benzofuran-1-one

InChI

InChI=1S/C8H4ClNO4/c9-6-1-4-3-14-8(11)5(4)2-7(6)10(12)13/h1-2H,3H2

InChI-Schlüssel

JDOCMHSWCFJCIY-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=C(C=C2C(=O)O1)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.